1-[(4-Benzylpiperazin-1-YL)methyl]-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
1-[(4-Benzylpiperazin-1-YL)methyl]-3’-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Benzylpiperazin-1-YL)methyl]-3’-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multiple steps, including the formation of the indole and thiazolidine rings, followed by the introduction of the piperazine and benzyl groups. Common reagents used in these reactions include phenylhydrazine, chloroacetyl chloride, and benzyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Benzylpiperazin-1-YL)methyl]-3’-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(4-Benzylpiperazin-1-YL)methyl]-3’-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Benzylpiperazin-1-YL)methyl]-3’-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity or block receptor binding, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Benzylpiperazin-1-YL)methyl]-3’-(4-bromophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione
- 1-[(4-Benzylpiperazin-1-YL)methyl]-3’-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione
Uniqueness
The uniqueness of 1-[(4-Benzylpiperazin-1-YL)methyl]-3’-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione lies in its specific substitution pattern and the presence of the spirocyclic structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H27ClN4O2S |
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Molecular Weight |
519.1 g/mol |
IUPAC Name |
1'-[(4-benzylpiperazin-1-yl)methyl]-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C28H27ClN4O2S/c29-22-10-12-23(13-11-22)33-26(34)19-36-28(33)24-8-4-5-9-25(24)32(27(28)35)20-31-16-14-30(15-17-31)18-21-6-2-1-3-7-21/h1-13H,14-20H2 |
InChI Key |
MZBPTLTYORXXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C5(C3=O)N(C(=O)CS5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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